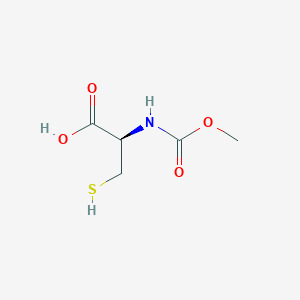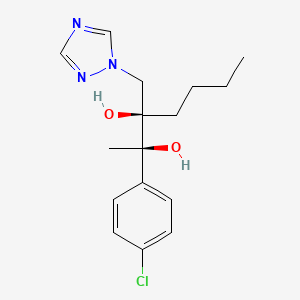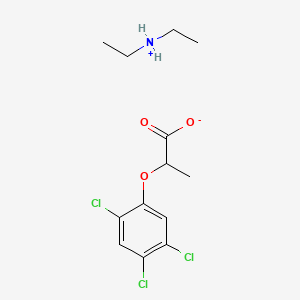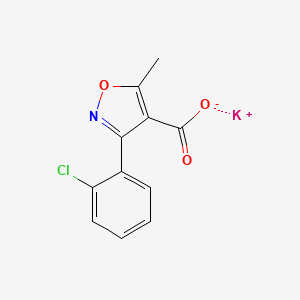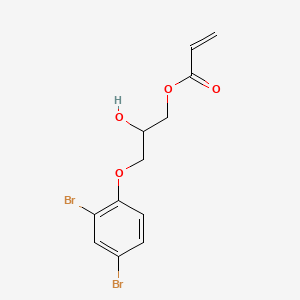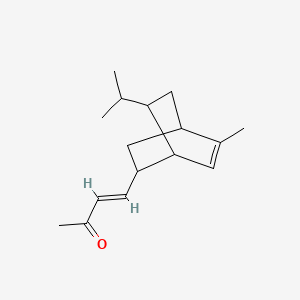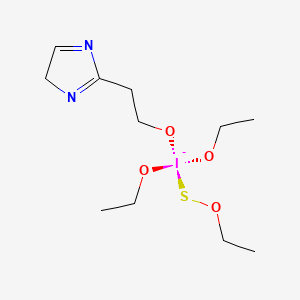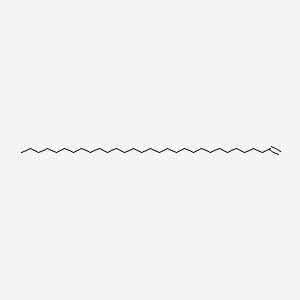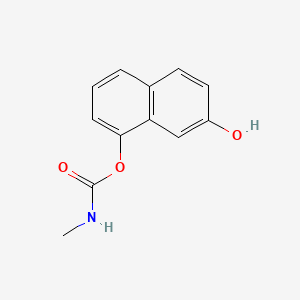
1,7-Naphthalenediol, 1-(methylcarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Naphthalenediol, 1-(methylcarbamate) is an organic compound with the molecular formula C12H11NO3. It is a derivative of naphthalene, featuring two hydroxyl groups at positions 1 and 7, and a methylcarbamate group at position 1. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthalenediol, 1-(methylcarbamate) typically involves the following steps:
Starting Material: The synthesis begins with 1,7-naphthalenediol.
Carbamoylation: The hydroxyl group at position 1 is reacted with methyl isocyanate under controlled conditions to form the methylcarbamate group. This reaction is usually carried out in the presence of a catalyst such as a tertiary amine or a metal salt.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure 1,7-Naphthalenediol, 1-(methylcarbamate).
Industrial Production Methods
In an industrial setting, the production of 1,7-Naphthalenediol, 1-(methylcarbamate) follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 1,7-naphthalenediol are reacted with methyl isocyanate in industrial reactors.
Catalysis: Industrial catalysts are used to enhance the reaction rate and yield.
Purification: The product is purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,7-Naphthalenediol, 1-(methylcarbamate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
1,7-Naphthalenediol, 1-(methylcarbamate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,7-Naphthalenediol, 1-(methylcarbamate) involves its interaction with specific molecular targets. The hydroxyl groups and the methylcarbamate group can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1,7-Naphthalenediol, 1-(methylcarbamate) can be compared with other similar compounds such as:
1,5-Naphthalenediol: Lacks the methylcarbamate group and has different reactivity and applications.
1,8-Naphthalenediol: Similar structure but different positions of hydroxyl groups, leading to different chemical properties.
2,7-Naphthalenediol: Another isomer with different reactivity and applications.
The uniqueness of 1,7-Naphthalenediol, 1-(methylcarbamate) lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
32263-67-5 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(7-hydroxynaphthalen-1-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H11NO3/c1-13-12(15)16-11-4-2-3-8-5-6-9(14)7-10(8)11/h2-7,14H,1H3,(H,13,15) |
InChI Key |
MWFPJXFGVRYNGZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


